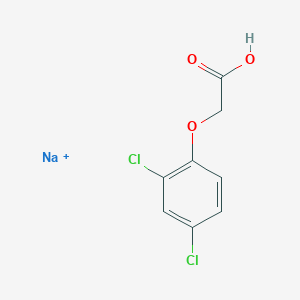
2,4-Dichlorophenoxyacetic acid sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorophenoxyacetic acid sodium is an organic compound with the chemical formula C8H5Cl2NaO3. It is a sodium salt of 2,4-Dichlorophenoxyacetic acid, a systemic herbicide widely used to control broadleaf weeds. This compound is known for its effectiveness in agricultural applications, particularly in cereal crops, pastures, and orchards .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichlorophenoxyacetic acid sodium can be synthesized through the reaction of 2,4-Dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction involves the following steps:
- Dissolve 2,4-Dichlorophenol in an alcohol solvent.
- Add a sodium hydroxide solution to the mixture and stir.
- Introduce chloroacetic acid to the reaction mixture and adjust the pH to 11 using sodium bicarbonate.
- Heat the mixture to 100°C for 40 minutes.
- Adjust the pH to 4 using hydrochloric acid.
- Cool the mixture in an ice-water bath to obtain the solid product, which is then washed and dried .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of iron phthalocyanine as a catalyst in the chlorination step can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenoxyacetic acid sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
2,4-Dichlorophenoxyacetic acid sodium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in plant cell culture media to study plant growth and development.
Medicine: Research into its potential effects on human health and its use in developing new pharmaceuticals is ongoing.
Industry: It is widely used as a herbicide in agriculture to control broadleaf weeds, enhancing crop yields and reducing competition from unwanted plants .
Mechanism of Action
2,4-Dichlorophenoxyacetic acid sodium acts as a synthetic auxin, mimicking the natural plant hormone auxin. When applied to plants, it causes uncontrolled growth, leading to the death of broadleaf weeds. The compound is absorbed through the leaves and transported to the meristem, where it disrupts normal growth processes. At lower doses, it can promote plant growth and development by activating genes linked to auxin production .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with similar properties but with additional chlorine atoms.
Mecoprop (MCPP): A related compound used as a herbicide with a similar mode of action.
Dichlorprop (2,4-DP): Another phenoxy herbicide with similar applications.
Uniqueness
2,4-Dichlorophenoxyacetic acid sodium is unique due to its widespread use and effectiveness in controlling a broad spectrum of broadleaf weeds. Its ability to mimic natural plant hormones and its relatively low cost make it a preferred choice in agricultural practices .
Properties
Molecular Formula |
C8H6Cl2NaO3+ |
|---|---|
Molecular Weight |
244.02 g/mol |
IUPAC Name |
sodium;2-(2,4-dichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H6Cl2O3.Na/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1 |
InChI Key |
RFOHRSIAXQACDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


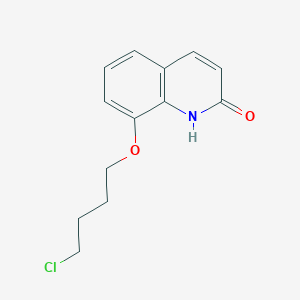

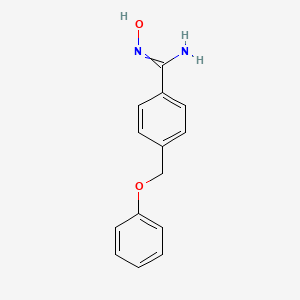
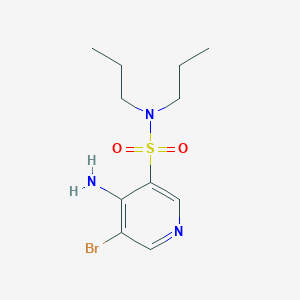
![1-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol](/img/structure/B15060448.png)
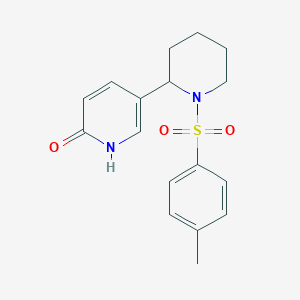
![(1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15060460.png)
![ethyl 7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate](/img/structure/B15060463.png)

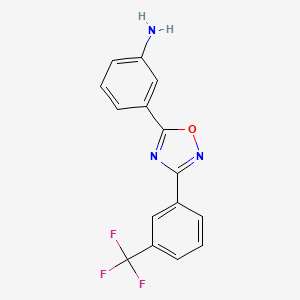
![(6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060472.png)
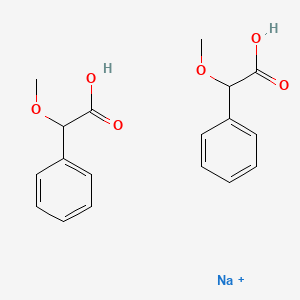
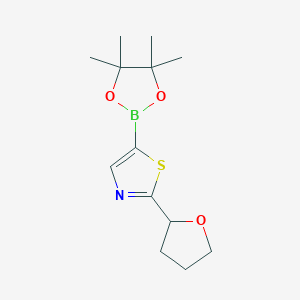
![(7-Oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060511.png)
